molecular formula C10H13BrN2O B15375251 1-(2-Bromoethyl)-3-(3-methylphenyl)urea CAS No. 92243-81-7

1-(2-Bromoethyl)-3-(3-methylphenyl)urea

Cat. No.: B15375251
CAS No.: 92243-81-7
M. Wt: 257.13 g/mol
InChI Key: HYTHYTSOCTWLNL-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3-(3-methylphenyl)urea is a substituted urea derivative designed for research and development purposes. This compound is of significant interest in the field of agrochemical research, as urea-based compounds are a major class of herbicides that function by inhibiting photosynthesis . Specifically, these herbicides target photosystem II (PSII) and block electron transfer by binding to the QB site of the D1 protein within the photosynthetic apparatus . The 2-bromoethyl side chain on the urea nitrogen provides a reactive handle for further chemical modification, making this compound a valuable intermediate or precursor in synthetic chemistry for developing novel molecules with tailored properties . Researchers can utilize this compound in the synthesis of more complex structures for structure-activity relationship (SAR) studies, particularly in the discovery of new crop protection agents. Furthermore, substituted ureas have broad applications in material science and as building blocks in organic synthesis. The molecular structure features a urea bridge that can participate in hydrogen bonding, which can influence the compound's crystal packing and supramolecular assembly, as observed in related thiourea derivatives . This product is intended for research applications only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

92243-81-7

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

1-(2-bromoethyl)-3-(3-methylphenyl)urea

InChI

InChI=1S/C10H13BrN2O/c1-8-3-2-4-9(7-8)13-10(14)12-6-5-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14)

InChI Key

HYTHYTSOCTWLNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCBr

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Urea Scaffold

The biological and physicochemical properties of urea derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 1-(2-Bromoethyl)-3-(3-methylphenyl)urea with other brominated or methyl-substituted aryl ureas:

Compound Name Molecular Formula Substituents (Position 1 / Position 3) Key Properties/Applications Reference
This compound C₁₀H₁₃BrN₂O 2-Bromoethyl / 3-methylphenyl Potential alkylating agent; moderate lipophilicity
1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea C₁₅H₁₅BrN₂O 3-Bromophenyl / 3,5-dimethylphenyl Higher steric bulk; used in kinase inhibition studies
1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea C₁₆H₁₂BrF₃N₂O₂ 3-(2-Bromoacetyl)phenyl / 3-(trifluoromethyl)phenyl Electrophilic reactivity for covalent inhibition; fluorinated group enhances metabolic stability
1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea C₉H₉BrClFN₂O 3-Bromo-4-fluorophenyl / 2-chloroethyl Dual halogenation for enhanced reactivity; studied in apoptosis induction
3-(4-Chlorophenyl)-1-[3-(3-methylphenyl)phenyl]urea C₂₀H₁₇ClN₂O 4-Chlorophenyl / 3-(3-methylphenyl)phenyl High melting point (195–196°C); CB1 receptor modulation

Physicochemical Properties

  • Halogenated derivatives (e.g., bromoacetyl or trifluoromethyl) exhibit higher melting points due to stronger intermolecular forces .
  • Lipophilicity :

    • The 3-methylphenyl group in the target compound contributes to moderate lipophilicity, whereas trifluoromethyl or chloro substituents enhance hydrophobicity .

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